molecular formula C10H11N3 B1429155 2-methyl-5-(1H-pyrazol-1-yl)aniline CAS No. 1368873-96-4

2-methyl-5-(1H-pyrazol-1-yl)aniline

Cat. No. B1429155
M. Wt: 173.21 g/mol
InChI Key: JFOQIBNUIKXRNN-UHFFFAOYSA-N
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Description

“2-methyl-5-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1152583-05-5. It has a molecular weight of 173.22 and its IUPAC name is 2-(5-methyl-1H-pyrazol-1-yl)aniline . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “2-methyl-5-(1H-pyrazol-1-yl)aniline” derivatives has been reported in the literature . The synthesis process involves designing and creating a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .


Molecular Structure Analysis

The InChI code for “2-methyl-5-(1H-pyrazol-1-yl)aniline” is 1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-5-(1H-pyrazol-1-yl)aniline” are not detailed in the search results, it’s worth noting that this compound can be used in the synthesis of various derivatives, which may undergo different chemical reactions .


Physical And Chemical Properties Analysis

“2-methyl-5-(1H-pyrazol-1-yl)aniline” is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

2-methyl-5-(1H-pyrazol-1-yl)aniline, as part of the pyrazole family, has been studied for its potential in inhibiting corrosion. For instance, research on similar molecules within the pyrazole family demonstrated effective corrosion inhibition for mild steel in hydrochloric acid environments. These studies, employing techniques like gravimetric analysis and electrochemical methods, found that introducing a methyl group to the pyrazole structure could decrease steel corrosion (Chadli et al., 2020).

Antimicrobial Activity

Another area of application for 2-methyl-5-(1H-pyrazol-1-yl)aniline derivatives is in antimicrobial activity. A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are structurally related, demonstrated significant antibacterial and antifungal activities against various microbial strains (Banoji et al., 2022).

Luminescence and Electroluminescence

Compounds related to 2-methyl-5-(1H-pyrazol-1-yl)aniline have been examined for their photophysical properties, especially in the field of luminescence and electroluminescence. Research into tetradentate bis-cyclometalated platinum complexes with similar molecular structures demonstrated potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperature (Vezzu et al., 2010).

Antitumor Agents

Derivatives of 2-methyl-5-(1H-pyrazol-1-yl)aniline have also been investigated for their potential as antitumor agents. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their inhibitory activity against cancer cell lines and cyclin-dependent kinase 2 (CDK2), indicating potential applications in cancer therapy (Huang et al., 2012).

Dye and Pigment Industry

In the dye and pigment industry, derivatives of 2-methyl-5-(1H-pyrazol-1-yl)aniline have been utilized in the synthesis of various dyes. These dyes have applications in textiles and display properties like high extinction coefficients and a range of colors. The antitumor activity of some of these dyes was also explored, showing their dual utility in both industrial and medical fields (Gouda et al., 2016).

Safety And Hazards

The safety information for “2-methyl-5-(1H-pyrazol-1-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-methyl-5-(1H-pyrazol-1-yl)aniline” could involve further exploration of its biological activities, particularly its potential role as an androgen receptor antagonist . This could lead to the development of new therapeutic strategies for conditions such as prostate cancer .

properties

IUPAC Name

2-methyl-5-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOQIBNUIKXRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(1H-pyrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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